(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
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Overview
Description
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a chemical compound with the molecular formula C13H16N4O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a triazole ring, a cyclopropyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions, often using methoxyphenyl halides and suitable nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of plasma kallikrein, which is involved in various physiological processes.
Biology: It is used in biological studies to understand its effects on cellular pathways and molecular targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a plasma kallikrein inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating physiological processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
Uniqueness
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H16N4O/c1-18-10-6-4-8(5-7-10)11(14)13-15-12(16-17-13)9-2-3-9/h4-7,9,11H,2-3,14H2,1H3,(H,15,16,17) |
InChI Key |
JOOJMUCGKFJAGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NNC(=N2)C3CC3)N |
Origin of Product |
United States |
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